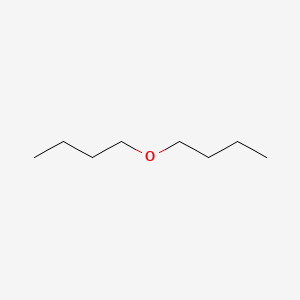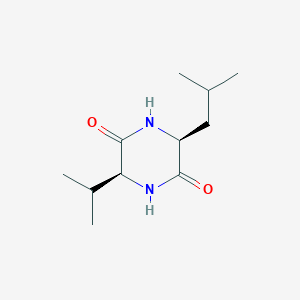![molecular formula C11H14OS B3395787 2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-ol CAS No. 129509-07-5](/img/structure/B3395787.png)
2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-ol
概述
描述
2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-ol is a chemical compound that has gained significant attention in scientific research. It is a thiol-containing compound that has been synthesized using various methods.
作用机制
The mechanism of action of 2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-ol is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. It has been found to inhibit the production of inflammatory cytokines and reactive oxygen species, which are implicated in the pathogenesis of various diseases.
生化和生理效应
2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-ol has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been shown to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the advantages of using 2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-ol in lab experiments is its ability to modulate multiple signaling pathways, making it a potential therapeutic agent for various diseases. However, one of the limitations is its low solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of 2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-ol. One direction is to investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, to identify the specific signaling pathways that it modulates. Furthermore, future studies could focus on improving the solubility and bioavailability of the compound, to enhance its therapeutic potential.
Conclusion:
In conclusion, 2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-ol is a thiol-containing compound that has been synthesized using various methods. It has been studied for its potential therapeutic applications, exhibiting anti-inflammatory, antioxidant, and anti-cancer properties. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways. Despite its low solubility in water, it has several advantages as a potential therapeutic agent. Future studies could focus on investigating its potential use in the treatment of neurodegenerative diseases, studying its mechanism of action in more detail, and improving its solubility and bioavailability.
科学研究应用
2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-ol has been studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-[(4-ethenylphenyl)methylsulfanyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-2-10-3-5-11(6-4-10)9-13-8-7-12/h2-6,12H,1,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOGOANZISMICW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CSCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563072 | |
| Record name | 2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]- | |
CAS RN |
129509-07-5 | |
| Record name | 2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

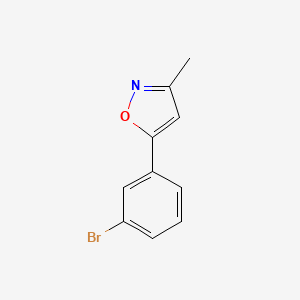
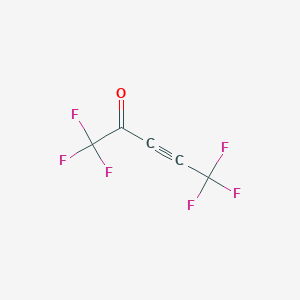
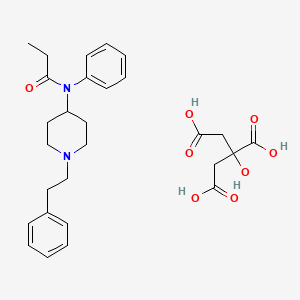
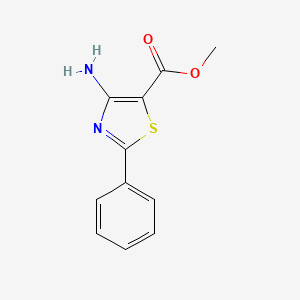
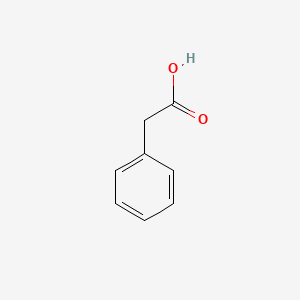
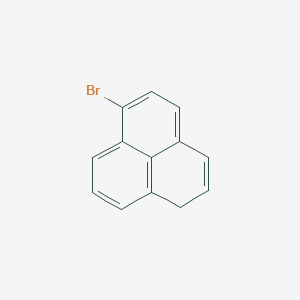
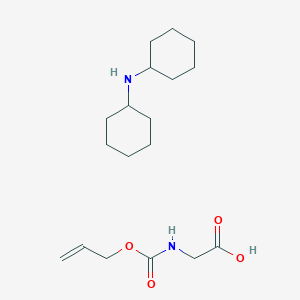
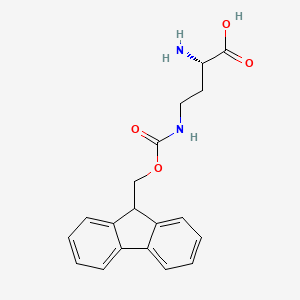
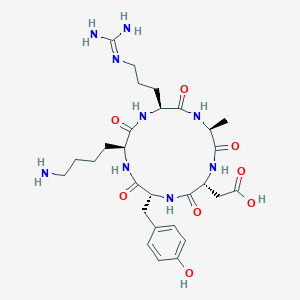

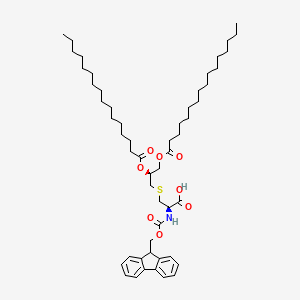
![L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl]-](/img/structure/B3395813.png)
